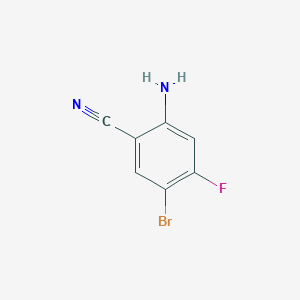

2-Amino-5-bromo-4-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

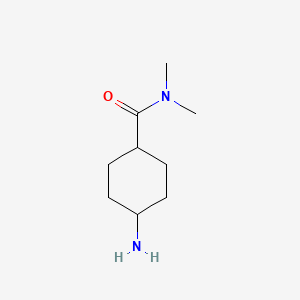

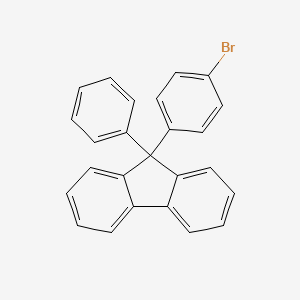

“2-Amino-5-bromo-4-fluorobenzonitrile” is a chemical compound with the CAS Number: 1334331-01-9 . It has a molecular weight of 215.02 . The IUPAC name for this compound is this compound . It is also known by the synonyms 5-Bromo-4-fluoroanthranilonitrile and 4-Bromo-2-cyano-5-fluoroaniline .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrFN2/c8-5-1-4 (3-10)7 (11)2-6 (5)9/h1-2H,11H2 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, similar compounds like 4-substituted-2-fluorobenzonitriles have been used in reactions with ketone oxime anions to give nucleophilic aromatic substitution aryloxime adducts . These adducts can undergo cyclization under aqueous acidic conditions to give the corresponding ketones .

Physical and Chemical Properties Analysis

“this compound” is a brown solid . and is stored at temperatures between 0-5°C . The compound is shipped at ambient temperature .

Applications De Recherche Scientifique

Synthesis of Related Compounds

Synthesis of 3-Bromo-2-fluorobenzoic Acid : 2-Amino-5-bromo-4-fluorobenzonitrile is utilized in synthesizing 3-bromo-2-fluorobenzoic acid, a process suitable for industrial-scale production due to its low cost and mild reaction conditions (Zhou, 2013).

Facile Synthesis of 2-bromo-3-fluorobenzonitrile : This compound is used in the scalable synthesis of 2-bromo-3-fluorobenzonitrile through halodeboronation of aryl boronic acids, demonstrating the generality of this transformation (Szumigala et al., 2004).

Chemical Reactions and Transformations

Chemical Fixation of Carbon Dioxide : A study shows the use of 2-amino-5-fluorobenzonitrile in the efficient chemical fixation of CO2 to quinazoline-2,4(1H,3H)-diones, applicable to large-scale reactions (Kimura et al., 2012).

Synthesis of Aminoacridine : In the synthesis of aminoacridine, a novel cholinesterase inhibitor, this compound serves as a key intermediate (Nishioka et al., 1992).

Synthesis of Benzothienopyrimidines : The compound is involved in the conversion of various 2-fluorobenzonitriles to benzothienopyrimidines, highlighting the diversity of its applications in chemical synthesis (Bridges & Zhou, 1997).

Material Science and Engineering

Corrosion Inhibition Properties : this compound derivatives are studied for their corrosion inhibition properties on mild steel in acidic environments, indicating their potential use in material protection (Verma et al., 2015).

Vibrational Analysis in Spectroscopy : The compound is involved in vibrational analysis studies of substituted benzonitriles, contributing to a deeper understanding of molecular spectroscopy (Kumar & Rao, 1997).

Mécanisme D'action

Target of Action

It is known that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .

Mode of Action

2-Amino-5-bromo-4-fluorobenzonitrile interacts with its targets through a series of chemical reactions. The bromide substituent is amenable to Pd-catalysed coupling reactions, while the fluoride favours nucleophilic aromatic substitution . This allows this compound to selectively interact with its targets.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Amino-5-bromo-4-fluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and can undergo Pd-catalyzed C-C coupling reactions . The compound’s bromo-substituent can participate in selective substitution reactions, while the fluoride group serves as an ideal leaving group for nucleophilic aromatic substitution . These interactions facilitate the synthesis of complex molecules and contribute to the compound’s utility in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with specific enzymes and proteins can lead to changes in cellular function, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique chemical structure allows it to interact with specific enzymes and proteins, leading to the modulation of biochemical pathways . These interactions can result in the inhibition or activation of target enzymes, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage for achieving the desired therapeutic outcomes while minimizing any potential side effects. These dosage studies provide valuable insights into the compound’s safety and efficacy in preclinical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique chemical structure allows it to participate in nucleophilic aromatic substitution reactions, which are essential for the synthesis of complex molecules . These metabolic interactions can influence the compound’s activity and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s efficacy and safety in biochemical and pharmaceutical applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.

Propriétés

IUPAC Name |

2-amino-5-bromo-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJATVCKBWOESRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)

![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)